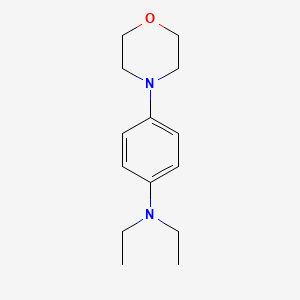
N,N-Diethyl-4-(morpholin-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-4-(morpholin-4-yl)aniline is a chemical compound with the molecular formula C14H22N2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a morpholine ring attached to an aniline moiety, with two ethyl groups attached to the nitrogen atom of the aniline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-(morpholin-4-yl)aniline typically involves the reaction of 4-chloroaniline with morpholine in the presence of a base, followed by the alkylation of the resulting intermediate with diethyl sulfate. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-(morpholin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Ethyl-4-(morpholin-4-yl)aniline.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
N,N-Diethyl-4-(morpholin-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the development of central nervous system (CNS) active agents.
Industry: The compound is used in the color developing process in photographs.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-(morpholin-4-yl)aniline involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various receptors and enzymes, leading to biological effects. The compound may act as an agonist or antagonist, depending on the target. The exact pathways and molecular targets can vary based on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-4-(morpholin-4-yl)aniline: Similar structure but with one ethyl group.
N,N-Diethyl-4-(morpholin-3-yl)aniline: Similar structure but with the morpholine ring attached at a different position.
Uniqueness
N,N-Diethyl-4-(morpholin-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two ethyl groups and the morpholine ring at the 4-position of the aniline moiety contribute to its unique reactivity and applications.
Properties
CAS No. |
380892-42-2 |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N,N-diethyl-4-morpholin-4-ylaniline |
InChI |
InChI=1S/C14H22N2O/c1-3-15(4-2)13-5-7-14(8-6-13)16-9-11-17-12-10-16/h5-8H,3-4,9-12H2,1-2H3 |
InChI Key |
MENVZTYUSVPVJI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dichlorobis[(3S)-3,7-dimethyloctyl]silane](/img/structure/B14259548.png)
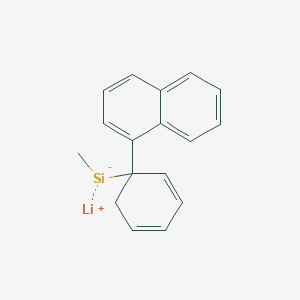
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide](/img/structure/B14259564.png)
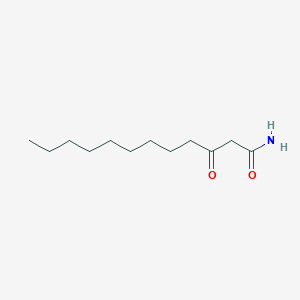
![Cyclohexanol, 1-[(3,5-dimethoxyphenyl)methyl]-](/img/structure/B14259576.png)
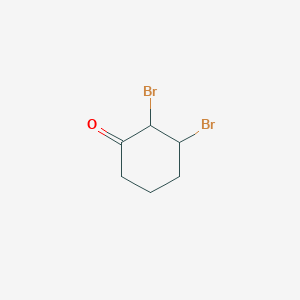
![2,2'-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)](/img/structure/B14259586.png)
![Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]-](/img/structure/B14259592.png)
![2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid](/img/structure/B14259594.png)
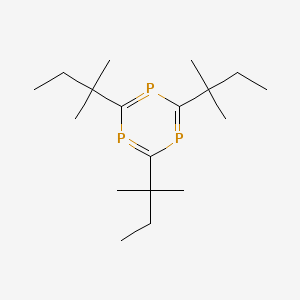

![1,1'-[(2-Fluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-fluorobenzene)](/img/structure/B14259614.png)
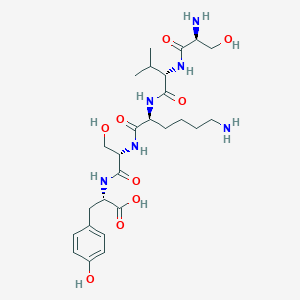
![3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14259624.png)
